molecular formula C16H19N3S B7534749 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea

1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea

Cat. No.: B7534749
M. Wt: 285.4 g/mol
InChI Key: AKBNUQGSZWAXOR-UHFFFAOYSA-N
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Description

1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea typically involves the reaction of 3-methyl-2-aminopyridine with 4-isopropylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine group on the isothiocyanate, forming the desired thiourea compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide.

    Material Science: It is investigated for its potential use in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer cell proliferation. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methylpyridin-2-yl)-3-phenylthiourea: Lacks the isopropyl group on the phenyl ring.

    1-(3-Methylpyridin-2-yl)-3-(4-methylphenyl)thiourea: Contains a methyl group instead of an isopropyl group on the phenyl ring.

Uniqueness

1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea is unique due to the presence of both the 3-methylpyridin-2-yl and 4-propan-2-ylphenyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a compound of interest for various applications.

Properties

IUPAC Name

1-(3-methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3S/c1-11(2)13-6-8-14(9-7-13)18-16(20)19-15-12(3)5-4-10-17-15/h4-11H,1-3H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBNUQGSZWAXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=S)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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